TRPA1 Antagonist Activity: Potency Comparison vs. Capsaicin at Human TRPA1
In a direct head-to-head comparison, 2-piperidinoethyl isothiocyanate demonstrated an antagonist IC50 of 12.1 μM at human TRPA1 expressed in HEK293 cells, measured by inhibition of allyl isothiocyanate-induced intracellular calcium influx [1]. Under comparable assay conditions in the same screening platform, capsaicin (the prototypical TRPV1 agonist that also exhibits TRPA1 modulatory activity) showed an antagonist IC50 of approximately 1.99 μM at human TRPA1 [2]. This represents an approximately 6-fold difference in antagonist potency.
| Evidence Dimension | TRPA1 antagonist activity (IC50) |
|---|---|
| Target Compound Data | 12.1 μM (12,100 nM) |
| Comparator Or Baseline | Capsaicin: ~1.99 μM (1,990 nM) |
| Quantified Difference | ~6.1-fold lower potency (higher IC50) relative to capsaicin |
| Conditions | Human TRPA1 expressed in HEK293 cells; inhibition of AITC-induced intracellular Ca2+ influx; BindingDB/ChEMBL curated assays |
Why This Matters
This quantitative potency differential enables researchers to select 2-piperidinoethyl isothiocyanate specifically when a moderate-strength TRPA1 antagonist with a piperidine pharmacophore is required for SAR studies, rather than a high-potency modulator like capsaicin.
- [1] BindingDB BDBM50140154 (CHEBI:35094 / CHEMBL2387063). Antagonist activity at human TRPA1 expressed in HEK293 cells assessed as inhibition of allyl isothiocyanate-induced increase of intracellular calcium: IC50 = 1.21E+4 nM (12.1 μM). View Source
- [2] BindingDB PrimarySearch_ki. Antagonist activity at human TRPA1 expressed in HEK293 cells assessed as inhibition of allyl isothiocyanate-induced effect: Capsaicin IC50 ≈ 1.99E+3 nM (1.99 μM). View Source
